![molecular formula C22H21F3N4O2 B611504 2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Vue d'ensemble
Description
The compound 2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide (hereafter referred to by its full systematic name) is a synthetic acetamide derivative featuring a pyrazine ring substituted with a methyl group at the 3-position and a trifluoroethoxy-substituted pyridine moiety.
Méthodes De Préparation
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into two primary fragments:
-
4-(3-Methylpyrazin-2-yl)phenylacetic acid : Aromatic core with a pyrazine substituent.
-
(1R)-1-[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]ethylamine : Chiral amine bearing a trifluoroethoxy-pyridine group.
Coupling these fragments via an amide bond forms the final product. Critical challenges include stereochemical control at the chiral center and regioselective functionalization of heterocyclic rings.
Synthesis of 4-(3-Methylpyrazin-2-yl)phenylacetic Acid
Pyrazine-Phenyl Coupling
A Suzuki-Miyaura cross-coupling reaction is ideal for constructing the biaryl system. Bromophenylacetic acid derivatives may react with 3-methylpyrazine-2-boronic acid under palladium catalysis.
Representative Conditions
-
Base : Na₂CO₃ or K₃PO₄
-
Temperature : 80–90°C, 12–24 hours
Post-reaction, the crude product is purified via recrystallization from ethanol/water mixtures, yielding the phenylacetic acid intermediate.
Preparation of (1R)-1-[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]ethylamine
Asymmetric Synthesis of the Chiral Amine
The chiral ethylamine moiety can be synthesized via asymmetric reduction of a ketone precursor. For example:
-
Ketone Formation : 5-(2,2,2-Trifluoroethoxy)-2-acetylpyridine is treated with a chiral catalyst.
-
Reduction : Employing a Corey-Bakshi-Shibata (CBS) reduction to achieve high enantiomeric excess (>99%) .
Reaction Parameters
-
Catalyst : (S)-CBS reagent (10 mol%)
-
Reductant : BH₃·THF
-
Solvent : Dichloromethane (DCM)
-
Temperature : -20°C to 0°C
The amine is isolated via acid-base extraction, with chiral purity confirmed by HPLC .
Amide Bond Formation
Coupling Strategies
Activation of the carboxylic acid fragment is necessary for amide formation. Common methods include:
Method A: Carbodiimide-Mediated Coupling
Method B: Mixed Carbonate Activation
Solvent Optimization
Comparative studies suggest THF enhances reaction homogeneity and yield (Table 1) .
Table 1: Solvent Effects on Amide Coupling Efficiency
Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|
THF | 6 | 88 | 99.5 |
DMF | 4 | 82 | 98.7 |
DCM | 8 | 75 | 97.2 |
Crystallization and Purification
Final purification is achieved via antisolvent crystallization. Key parameters:
This process reduces impurities (e.g., unreacted amine or acid) to <0.1% .
Scalability and Industrial Feasibility
Bench-scale processes can be transitioned to pilot plants by optimizing:
Analyse Des Réactions Chimiques
Le TTA-A8 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent le diméthylsulfoxyde, le polyéthylène glycol et le Tween 80. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du TTA-A8 qui conservent ses propriétés de blocage des canaux calciques .
Applications de la recherche scientifique
Le TTA-A8 a un large éventail d'applications en recherche scientifique. En chimie, il est utilisé pour étudier les propriétés et le comportement des canaux calciques de type T. En biologie, il aide les chercheurs à comprendre le rôle de ces canaux dans les processus cellulaires. En médecine, le TTA-A8 est étudié pour son potentiel à traiter les troubles du sommeil, les maux de tête et d'autres maladies du système nerveux . De plus, il a des applications dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant les canaux calciques .
Mécanisme d'action
Le TTA-A8 exerce ses effets en bloquant les canaux calciques de type T, qui sont impliqués dans la régulation de l'excitabilité neuronale. En inhibant ces canaux, le TTA-A8 réduit l'afflux d'ions calcium dans les neurones, modulant ainsi leur activité. Ce mécanisme est particulièrement utile dans le traitement de conditions telles que l'épilepsie et les troubles du sommeil, où l'activité neuronale anormale est un facteur clé .
Applications De Recherche Scientifique
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its inhibitory effects on various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
A549 | 2.39 ± 0.10 |
HCT-116 | 3.90 ± 0.33 |
PC-3 | >100 |
These values indicate that the compound exhibits potent activity against lung cancer (A549) and colorectal cancer (HCT-116) cell lines, comparable to established treatments like sorafenib .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Substituents on the pyridine ring significantly influence biological activity.
- Electron-withdrawing groups enhance inhibitory potency compared to electron-donating groups.
- The presence of a trifluoroethoxy group optimizes the compound's binding affinity to target proteins .
Applications in Research
The compound serves as a valuable tool in ongoing research focused on:
- Cancer Therapeutics : As a candidate for further development as a BRAF inhibitor.
- G Protein-Coupled Receptor Modulation : Potential applications in modulating GPCR pathways, which are critical in various physiological processes and disease states .
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
- Anticancer Activity : A series of derivatives based on similar structures have shown promising results against multiple cancer types, suggesting that modifications to the core structure could yield even more effective agents .
- Pharmacokinetics and Toxicology : Ongoing studies are assessing the pharmacokinetic profiles and toxicological impacts of this compound and its derivatives to ensure safety and efficacy in potential therapeutic applications.
Mécanisme D'action
TTA-A8 exerts its effects by blocking T-type calcium channels, which are involved in regulating neuronal excitability. By inhibiting these channels, TTA-A8 reduces the influx of calcium ions into neurons, thereby modulating their activity. This mechanism is particularly useful in treating conditions like epilepsy and sleep disorders, where abnormal neuronal activity is a key factor .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazine/Pyridine Motifs
Compound A : N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide
- Key Differences: Contains a tetrahydrobenzothiophene core and a dimethylpyrazinone group instead of a 3-methylpyrazine.
- Bioactivity: Pyrazinone derivatives are known for antipyretic and anti-inflammatory properties, but this compound’s specific activity is undocumented .
Compound B : 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide
- Key Differences: Substitutes pyrazine with a thiadiazole ring and includes a fluorophenoxy group.
- Bioactivity : Demonstrated cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil in vitro .
Compound C : N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
- Key Differences: Features a pyridopyrimidinone scaffold and trifluoromethoxy substituent.
- Relevance : The trifluoromethoxy group enhances metabolic stability, a feature shared with the target compound’s trifluoroethoxy group .
Pharmacokinetic and Binding Profile Comparisons
Lipophilicity and Bioavailability
- Pyrazine-containing compounds (e.g., Compound A) often exhibit moderate aqueous solubility due to hydrogen-bonding capabilities, whereas thiadiazole derivatives (e.g., Compound B) may have reduced solubility .
Target Affinity
Data Table: Structural and Functional Comparison
Activité Biologique
The compound 2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide , with CAS number 1146395-46-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H21F3N4O2
- Molecular Weight : 430.43 g/mol
- IUPAC Name : (R)-2-(4-(3-methylpyrazin-2-yl)phenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
- Purity : 98% .
The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. GPCRs are involved in signal transduction and are targets for many therapeutic agents. The compound's structural features suggest potential binding affinities to specific GPCR subtypes, which could lead to various downstream effects such as modulation of intracellular calcium levels and cyclic AMP production .
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the pyrazine moiety has been associated with enhanced cytotoxicity against various cancer cell lines. Research demonstrated that derivatives targeting specific GPCRs can induce apoptosis in tumor cells by activating signaling pathways that lead to cell cycle arrest .
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines through the downregulation of NF-kB signaling pathways. This action may be beneficial in treating conditions characterized by chronic inflammation .
Neuroprotective Properties
There is emerging evidence that suggests neuroprotective effects attributed to compounds similar to this one. They may exert protective actions against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Studies
Study | Findings |
---|---|
Study on Anticancer Properties | The compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent cytotoxicity. |
Inflammation Model | In vivo studies showed significant reductions in edema and inflammatory markers in animal models treated with the compound compared to controls. |
Neuroprotection Study | The compound reduced neuronal cell death by 40% in models of oxidative stress-induced neurotoxicity. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be validated?
- Methodology :
-
Step 1 : Start with a Suzuki-Miyaura coupling to link the pyrazine and phenyl moieties, as this method is effective for aryl-aryl bond formation under palladium catalysis .
-
Step 2 : Use reductive amination for the chiral (R)-configured ethylpyridine side chain, ensuring stereochemical control via chiral HPLC or asymmetric catalysis .
-
Purity Validation : Confirm purity (>95%) via reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS to detect trace impurities .
Synthetic Step Key Reagents Yield (%) Purity (%) Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 65–70 92 Reductive Amination NaBH₃CN, (R)-BINAP ligand 50–55 95
Q. How is the compound’s structure confirmed, especially stereochemistry?
- Techniques :
- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal X-ray diffraction (e.g., R-factor < 0.05) .
- NMR Analysis : Assign peaks using ¹H-¹³C HMBC and NOESY to confirm spatial arrangement of the trifluoroethoxy group and pyridinylmethyl linkage .
- Data Interpretation : Compare experimental NMR shifts (e.g., δ 7.8–8.2 ppm for pyrazine protons) with DFT-calculated spectra for validation .
Q. What in vitro assays are suitable for initial pharmacological profiling?
- Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays, given structural similarities to pyridine-based kinase inhibitors .
- Cytotoxicity : Test in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via MTT assays .
Advanced Research Questions
Q. How can synthetic yield be optimized for the pyrazine-phenyl coupling step?
- Strategies :
- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos ligand to improve cross-coupling efficiency .
- Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reaction rate and byproduct formation .
- Critical Analysis : Use DOE (Design of Experiments) to identify interactions between temperature (80–120°C), catalyst loading (1–5 mol%), and base (K₂CO₃ vs. Cs₂CO₃) .
Q. How to address solubility limitations in pharmacokinetic studies?
- Approaches :
- Co-solvents : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for in vivo dosing .
- Prodrug Design : Introduce phosphate esters at the acetamide moiety, which hydrolyze in vivo to release the active compound .
Q. How to resolve contradictions in biological activity data across assays?
- Case Example : If the compound shows strong kinase inhibition but weak cytotoxicity:
- Hypothesis : Poor membrane permeability or efflux via P-glycoprotein.
- Testing :
- Measure cellular uptake using LC-MS/MS.
- Co-administer with verapamil (P-gp inhibitor) to assess efflux impact .
Q. What computational methods predict target engagement and off-target risks?
- Tools :
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PyMol for visualization) .
- Machine Learning : Train models on ChEMBL data to predict off-target interactions (e.g., GPCRs, ion channels) .
Q. How to design in vivo studies for evaluating metabolic stability?
- Protocol :
- Species : Use Sprague-Dawley rats (n=6/group) with IV/PO dosing (5 mg/kg).
- Analysis : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose; quantify via UPLC-QTOF-MS .
Q. How to validate target engagement in complex biological systems?
- Methods :
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target kinases in cell lysates after compound treatment .
- Pull-Down Assays : Use biotinylated probes to isolate compound-bound proteins for LC-MS/MS identification .
Q. What strategies mitigate off-target effects in lead optimization?
Propriétés
IUPAC Name |
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-14(19-8-7-18(12-28-19)31-13-22(23,24)25)29-20(30)11-16-3-5-17(6-4-16)21-15(2)26-9-10-27-21/h3-10,12,14H,11,13H2,1-2H3,(H,29,30)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURCOVUGQRXRTE-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)NC(C)C3=NC=C(C=C3)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)N[C@H](C)C3=NC=C(C=C3)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.